![molecular formula C8H12N2 B2776795 Cyclopropaneacetonitrile, alpha-amino-alpha-cyclopropyl- CAS No. 752922-40-0](/img/structure/B2776795.png)
Cyclopropaneacetonitrile, alpha-amino-alpha-cyclopropyl-
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Overview
Description
“Cyclopropaneacetonitrile, alpha-amino-alpha-cyclopropyl-” is a chemical compound that is part of the α-amino ketone family . It is a common structural motif in natural products and pharmaceuticals, and is an important synthon in organic synthesis .
Synthesis Analysis
The synthesis of α-amino ketones, including “Cyclopropaneacetonitrile, alpha-amino-alpha-cyclopropyl-”, has seen significant advancements in recent years . The methodologies developed since 2011 have been critically evaluated, with an emphasis on discussing functional group compatibility and resultant product substitution patterns . The synthesis of cyclopropanes, a key component of this compound, has also been explored extensively .Molecular Structure Analysis
The molecular structure of “Cyclopropaneacetonitrile, alpha-amino-alpha-cyclopropyl-” is complex, and accurate computations of structural, conformational, and spectroscopic properties in the gas phase have been performed for two α,α-dialkylated α-amino acids, namely aminoisobutyric acid and cyclopropylglycine .Chemical Reactions Analysis
The chemical reactions involving “Cyclopropaneacetonitrile, alpha-amino-alpha-cyclopropyl-” are diverse and complex. A new catalytic asymmetric approach for the synthesis of chiral α-amino ketones through a chiral palladium-catalyzed arylation reaction of in situ generated challenging α-keto imines has been disclosed .Scientific Research Applications
Synthesis and Transformation
Cyclopropaneacetonitrile derivatives participate as reactive dienophiles in stereoselective intramolecular hetero Diels-Alder reactions. This process affords substituted quinolizidines, where the cycloadduct with an exo-oriented cyano group is majorly obtained due to the alpha-amino nitrile anomeric effect. These moieties serve as latent iminium ions for further synthetic transformations, including reductive decyanation and alpha-substitution reactions (Amos, Renslo, & Danheiser, 2003).
Chelation Effects in Synthesis
Alpha-heterosubstituted nitriles undergo a Ti(II)-mediated coupling with Grignard reagents leading to heterofunctionalized cyclopropylamines. The chelation effect is pivotal in the spontaneous contraction of the intermediate azatitanacycle to cyclopropane. This reaction has enabled the preparation of 1-aminocyclopropanecarboxylic acids from readily available benzyloxyacetonitrile (Bertus & Szymoniak, 2002).
Conformational Restriction for Activity Improvement
The cyclopropane ring is effectively utilized to restrict the conformation of biologically active compounds, enhancing their activity. Conformationally restricted analogues of histamine, such as (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, were designed and synthesized. These compounds, along with their enantiomers, serve as models to investigate bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Practical Synthesis of Cyclopropane alpha-Amino Acids
A practical synthesis method has been described for the preparation of a diverse series of cyclopropane alpha-amino acids. This method involves the treatment of alpha-nitroesters and subsequent reduction to afford substituted cyclopropane alpha-amino esters, demonstrating the versatility of cyclopropane derivatives in synthetic chemistry (Wurz & Charette, 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-amino-2,2-dicyclopropylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-5-8(10,6-1-2-6)7-3-4-7/h6-7H,1-4,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBIWUWHJXWUNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C#N)(C2CC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2,2-dicyclopropylacetonitrile | |
CAS RN |
752922-40-0 |
Source
|
Record name | 2-amino-2,2-dicyclopropylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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